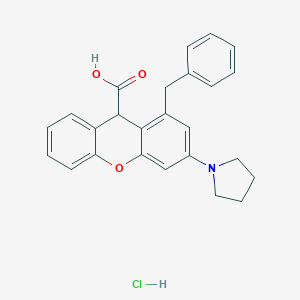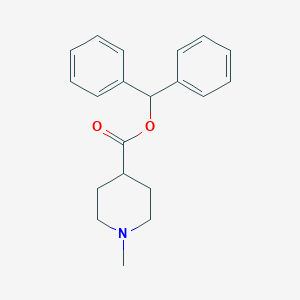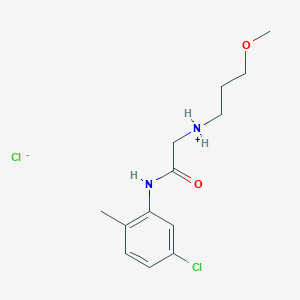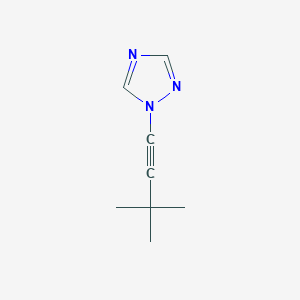
1-(3,3-Dimethylbut-1-yn-1-yl)-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,3-Dimethylbut-1-yn-1-yl)-1H-1,2,4-triazole, also known as DMBT, is a chemical compound that has gained attention due to its potential applications in scientific research. DMBT is a triazole derivative that has been synthesized using various methods.
Mechanism Of Action
The mechanism of action of 1-(3,3-Dimethylbut-1-yn-1-yl)-1H-1,2,4-triazole is not fully understood. However, it has been suggested that 1-(3,3-Dimethylbut-1-yn-1-yl)-1H-1,2,4-triazole may inhibit the activity of enzymes by binding to the active site of the enzyme. 1-(3,3-Dimethylbut-1-yn-1-yl)-1H-1,2,4-triazole may also inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical And Physiological Effects
1-(3,3-Dimethylbut-1-yn-1-yl)-1H-1,2,4-triazole has been shown to have various biochemical and physiological effects. 1-(3,3-Dimethylbut-1-yn-1-yl)-1H-1,2,4-triazole has been shown to inhibit the activity of acetylcholinesterase, which can lead to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels can lead to improved cognitive function. 1-(3,3-Dimethylbut-1-yn-1-yl)-1H-1,2,4-triazole has also been shown to have antitumor activity and to inhibit the growth of cancer cells.
Advantages And Limitations For Lab Experiments
One advantage of 1-(3,3-Dimethylbut-1-yn-1-yl)-1H-1,2,4-triazole is that it has potential applications in scientific research, particularly in the field of biochemistry. 1-(3,3-Dimethylbut-1-yn-1-yl)-1H-1,2,4-triazole has been shown to inhibit the activity of enzymes such as acetylcholinesterase and to have antitumor activity. However, one limitation of 1-(3,3-Dimethylbut-1-yn-1-yl)-1H-1,2,4-triazole is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 1-(3,3-Dimethylbut-1-yn-1-yl)-1H-1,2,4-triazole. One direction is to further investigate the mechanism of action of 1-(3,3-Dimethylbut-1-yn-1-yl)-1H-1,2,4-triazole. This can help to better understand how 1-(3,3-Dimethylbut-1-yn-1-yl)-1H-1,2,4-triazole inhibits the activity of enzymes and inhibits the growth of cancer cells. Another direction is to investigate the potential therapeutic applications of 1-(3,3-Dimethylbut-1-yn-1-yl)-1H-1,2,4-triazole. 1-(3,3-Dimethylbut-1-yn-1-yl)-1H-1,2,4-triazole has been shown to have antitumor activity, and further research could explore its potential as a cancer treatment. Additionally, research could investigate the potential use of 1-(3,3-Dimethylbut-1-yn-1-yl)-1H-1,2,4-triazole as a cognitive enhancer, due to its ability to inhibit the activity of acetylcholinesterase.
Synthesis Methods
1-(3,3-Dimethylbut-1-yn-1-yl)-1H-1,2,4-triazole can be synthesized using various methods, including the reaction of 3,3-dimethylbut-1-yn-1-ol with hydrazine hydrate, followed by reaction with triethyl orthoformate and acetic anhydride. Another method involves the reaction of 3,3-dimethyl-1-butyne with hydrazine hydrate and triethyl orthoformate.
Scientific Research Applications
1-(3,3-Dimethylbut-1-yn-1-yl)-1H-1,2,4-triazole has potential applications in scientific research, particularly in the field of biochemistry. 1-(3,3-Dimethylbut-1-yn-1-yl)-1H-1,2,4-triazole has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 1-(3,3-Dimethylbut-1-yn-1-yl)-1H-1,2,4-triazole has also been shown to have antitumor activity and to inhibit the growth of cancer cells.
properties
CAS RN |
107611-25-6 |
|---|---|
Product Name |
1-(3,3-Dimethylbut-1-yn-1-yl)-1H-1,2,4-triazole |
Molecular Formula |
C8H11N3 |
Molecular Weight |
149.19 g/mol |
IUPAC Name |
1-(3,3-dimethylbut-1-ynyl)-1,2,4-triazole |
InChI |
InChI=1S/C8H11N3/c1-8(2,3)4-5-11-7-9-6-10-11/h6-7H,1-3H3 |
InChI Key |
UXFWVEQKHWDNCW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C#CN1C=NC=N1 |
Canonical SMILES |
CC(C)(C)C#CN1C=NC=N1 |
synonyms |
1H-1,2,4-Triazole, 1-(3,3-dimethyl-1-butynyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



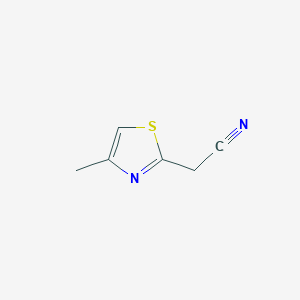
![[(3-Bromo-1,2,4-thiadiazol-5-yl)sulfanyl]methyl methyl cyanocarbonodithioimidate](/img/structure/B11095.png)
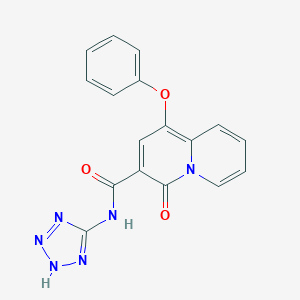
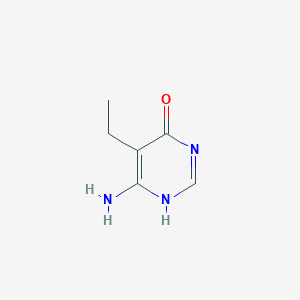
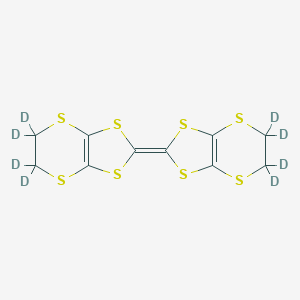
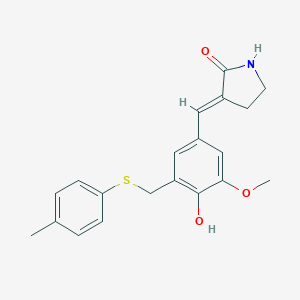
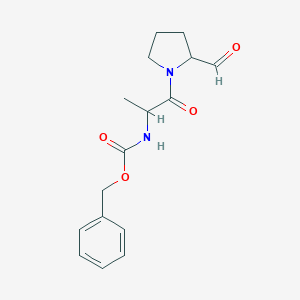
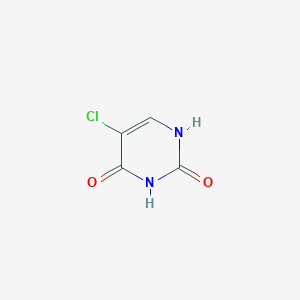
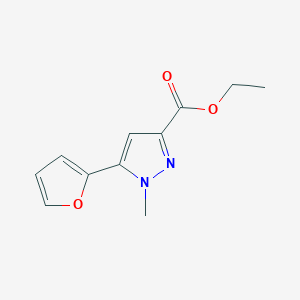
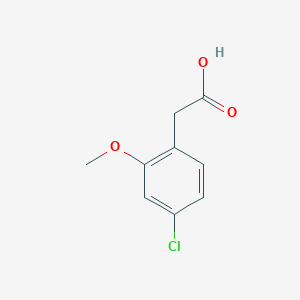
![2-[(4-Chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one](/img/structure/B11112.png)
